Epicoprostanol

Analytical Chemistry Food Chemistry Sterol Quantification

Epicoprostanol (5β-cholestan-3α-ol, CAS 516-92-7) is the definitive 3α-hydroxy fecal stanol standard for laboratories that cannot afford the quantitative errors of generic substitutes. Unlike the 3β-epimer coprostanol, epicoprostanol's unique stereochemistry enables interference-free GC-FID/GC-MS quantitation when used as an exogenous internal standard—achieving validated LOQs (e.g., 0.814 µg/100 g for cholesterol in milk) and USP monograph compliance for Plant Stanol Esters. For environmental MST programs, it is the irreplaceable variable in the coprostanol/epicoprostanol diagnostic ratio that discriminates human sewage from agricultural runoff, and a mandatory component of the 6-stanol PCA model. Procure epicoprostanol to eliminate endogenous interference and secure unambiguous source attribution.

Molecular Formula C27H48O
Molecular Weight 388.7 g/mol
CAS No. 516-92-7
Cat. No. B1214048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicoprostanol
CAS516-92-7
Synonyms3-alpha-hydroxy-5beta-cholestanol
epicoprostanol
Molecular FormulaC27H48O
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20-,21-,22+,23-,24+,25+,26+,27-/m1/s1
InChIKeyQYIXCDOBOSTCEI-KKFSNPNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epicoprostanol (CAS 516-92-7): A Specialized 5β-Stanol for Fecal Source Tracking and Sterol Quantification


Epicoprostanol (5β-cholestan-3α-ol) is a saturated sterol, or stanol, belonging to the 5β-cholestane class. It is produced endogenously from cholesterol by the action of intestinal microorganisms and is found in the feces of humans and other mammals . Unlike its more abundant 3β-epimer, coprostanol, epicoprostanol is typically a minor component of the fecal sterol profile, yet its unique stereochemistry and stability make it indispensable as both an internal standard for sterol analysis and a critical variable in diagnostic biomarker ratios used for microbial source tracking (MST) and pollution assessment [1].

Why Epicoprostanol Cannot Be Replaced by Coprostanol, Cholesterol, or Other Sterols in Targeted Applications


Selecting a generic stanol like coprostanol or cholesterol as a substitute for epicoprostanol is a critical error that compromises quantitative accuracy and source discrimination. Epicoprostanol possesses a unique 3α-hydroxy configuration, in contrast to the 3β-hydroxy groups of coprostanol and cholesterol, which dictates its distinct chromatographic behavior and its specific, trace-level origin in mammalian feces [1]. This structural specificity allows epicoprostanol to serve as an exogenous internal standard with no endogenous interference in plasma and milk assays , and its concentration relative to coprostanol forms a diagnostic ratio (e.g., coprostanol/epicoprostanol) essential for distinguishing human from non-human fecal pollution, a function where cholesterol or total sterols lack the necessary source fidelity [2].

Epicoprostanol Product-Specific Evidence Guide: Comparative Data Against Closest Analogs


Epicoprostanol as a Universal Internal Standard for Sterol Quantification in Complex Matrices

Epicoprostanol is uniquely qualified as a universal internal standard (IS) for sterol quantification by GC-MS and GC-FID in complex matrices like milk and plasma because it is an exogenous compound not naturally present in these samples. In a validated GC-MS method for milk, quantitation using epicoprostanol as the internal standard provided a limit of quantitation (LOQ) of 0.814 µg/100 g for cholesterol [1]. This contrasts with the use of endogenous sterols like cholesterol or coprostanol, which would be present in the sample matrix, leading to inaccurate quantification. Additionally, the method's linearity was established in the range of 0.02–10 ng/mL for multiple fecal sterols, including epicoprostanol, with coefficients of determination R² > 0.995 [2].

Analytical Chemistry Food Chemistry Sterol Quantification

Comparative Environmental Abundance of Epicoprostanol vs. Coprostanol in Sewage-Impacted Sediments

In studies of fecal pollution, the absolute and relative concentrations of epicoprostanol are key to differentiating pollution sources. A study of the Xiaoqing River-Laizhou Bay system (China) reported maximum sedimentary concentrations of epicoprostanol up to 13.1 μg g⁻¹ dry weight, alongside coprostanol concentrations up to 63.2 μg g⁻¹ dry weight [1]. This data demonstrates a consistent concentration differential of approximately 4.8-fold (coprostanol/epicoprostanol) in a heavily impacted system. This ratio is critical; while coprostanol is the primary marker, epicoprostanol provides the necessary baseline for a diagnostic ratio that helps distinguish between human and animal waste sources.

Environmental Monitoring Geochemistry Biomarker Analysis

Analytical Selectivity: Chromatographic Resolution of Epicoprostanol from Coprostanol and Cholestanol

The accurate quantification of fecal sterols hinges on the baseline separation of structurally similar epimers. Epicoprostanol (5β-cholestan-3α-ol) must be chromatographically resolved from coprostanol (5β-cholestan-3β-ol) and cholestanol (5α-cholestan-3β-ol). A UHPLC-MS/MS method developed for sediment analysis achieved complete separation of these diastereoisomers without the need for derivatization, a significant advancement over traditional GC-MS methods which require silylation [1]. For GC-MS methods, complete resolution of coprostanol and epicoprostanol as their TMS derivatives has been confirmed, enabling their independent quantification in environmental samples [2]. In contrast, attempts to use simpler sterol markers like total cholesterol or broad sterol classes fail to provide the required molecular specificity for source apportionment.

Chromatography Analytical Chemistry Method Development

Epicoprostanol/Coprostanol Ratio as a Superior Indicator for Sewage Pollution Assessment

While the coprostanol/epicoprostanol ratio is sometimes used, a study on river sediments in Serbia found that the inverse epicoprostanol/coprostanol ratio, along with coprostanol/(coprostanol + cholestanol) and coprostanol/cholesterol, was among the most reliable sterol ratios for distinguishing human-sourced pollution from natural biogenic sources [1]. The study explicitly found that the commonly used coprostanol/(cholesterol + cholestanol) and coprostanol/epicoprostanol ratios were not effective in this context [1]. This finding underscores that epicoprostanol's role is not simply as a minor partner to coprostanol, but as a key numerator in a validated diagnostic index, providing a more accurate assessment of sewage impact.

Environmental Pollution Sewage Monitoring Biomarker Ratios

Specificity of Epicoprostanol in Multivariate Models for Distinguishing Animal Fecal Sources

In a study aimed at differentiating cow feces from pig slurries, traditional single steroid ratios failed to provide clear discrimination [1]. However, the inclusion of epicoprostanol as one of six key stanol compounds in a principal component analysis (PCA) model successfully distinguished between the two animal sources [1]. The six-stanol profile—which includes epicoprostanol alongside coprostanol, campestanol, sitostanol, 24-ethylcoprostanol, and 24-ethylepicoprostanol—restored the specificity that was lost when using simpler metrics [2]. This demonstrates that while epicoprostanol is not a standalone marker, its quantitative data is an essential variable in a multivariate model that provides robust source differentiation.

Microbial Source Tracking Chemometrics Agricultural Pollution

Optimal Procurement and Application Scenarios for Epicoprostanol (CAS 516-92-7)


Quantitative Analysis of Sterols in Milk, Plasma, and Foods Using GC-FID/MS

Laboratories tasked with quantifying cholesterol, 7-dehydrocholesterol, or non-cholesterol sterols in complex biological and food matrices should prioritize the procurement of high-purity epicoprostanol. As an exogenous internal standard, it is essential for accurate, interference-free quantitation by GC-FID or GC-MS [1]. The method yields validated LOQs for target analytes (e.g., 0.814 µg/100 g for cholesterol in milk) and ensures compliance with USP monograph requirements for products like Plant Stanol Esters .

Environmental Monitoring and Forensic Source Tracking of Fecal Pollution

For environmental agencies and research groups conducting water quality monitoring, sediment analysis, or microbial source tracking (MST), epicoprostanol is a mandatory analytical standard. Its quantification, particularly in relation to coprostanol (e.g., via the epicoprostanol/coprostanol ratio), is a validated and reliable metric for distinguishing human sewage from natural or agricultural sources of fecal contamination [2]. It is a critical component of the 6-stanol PCA model required for differentiating animal fecal sources [3].

Calibration of High-Resolution UHPLC-MS/MS and GC-MS Methods for Sterol Analysis

Analytical chemistry laboratories developing or running high-resolution methods for sterol separation and quantification must use an epicoprostanol reference standard. This compound is necessary for confirming the baseline separation of its 3α-hydroxy epimer from the 3β-hydroxy diastereoisomers coprostanol and cholestanol, a requirement for any method seeking to provide specific, unbiased results for these key biomarkers [4].

In Vivo Metabolism and Bile Acid Precursor Studies

Researchers investigating cholesterol metabolism, bile acid synthesis, or the role of gut microbiota should consider epicoprostanol for specialized in vivo studies. Radiolabeled epicoprostanol has been used to trace its specific metabolic conversion to taurolithocholate in eels, with approximately 20% of administered radioactivity recovered in bile after 24 hours [5]. This application highlights its value as a tool for investigating alternative pathways of stanol metabolism, distinct from cholesterol or coprostanol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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